ALOEEMODIN,7-HYDROXY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALOEEMODIN,7-HYDROXY typically involves the hydroxylation of emodin. One common method includes the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position of the anthraquinone structure .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as aloe vera leaves. The process includes solvent extraction followed by purification steps like crystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: ALOEEMODIN,7-HYDROXY undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated anthraquinone derivatives, ethers, and esters .
Scientific Research Applications
ALOEEMODIN,7-HYDROXY has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Mechanism of Action
The mechanism of action of ALOEEMODIN,7-HYDROXY involves several molecular targets and pathways:
MAP Kinase Pathway: It regulates cell proliferation, differentiation, and inflammation by modulating the activity of MAP kinases such as JNK, P38, and ERK.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Mitochondrial Dysfunction: It disrupts mitochondrial function, leading to the release of cytochrome C and activation of caspases.
Comparison with Similar Compounds
Emodin: Another anthraquinone derivative with similar biological activities but differs in its hydroxylation pattern.
Rhein: A structurally related compound with potent anti-inflammatory properties.
Chrysophanol: An anthraquinone with notable antimicrobial activity.
Uniqueness: ALOEEMODIN,7-HYDROXY stands out due to its specific hydroxylation at the 7th position, which enhances its biological activities, particularly in wound healing and cancer treatment .
Properties
CAS No. |
156547-97-6 |
---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.239 |
IUPAC Name |
1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2 |
InChI Key |
DIGOUNMGDIJHEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O |
Synonyms |
ALOEEMODIN,7-HYDROXY |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.